4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde
Overview
Description
“4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde” is a chemical compound. However, there is limited information available about this specific compound1. It seems to be related to hydroxypyridinone derivatives, which have been studied for their inhibitory behavior and antioxidant activity2.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde”. However, related compounds have been studied for their reactions4.
Scientific Research Applications
Anticonvulsant and Antimicrobial Activities
- Synthesis and Evaluation of Anticonvulsant and Antimicrobial Activities : A study by Aytemir, Çalış, and Özalp (2004) involved the synthesis of 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, including compounds similar to 4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde. These compounds were evaluated for their potential anticonvulsant activity and antimicrobial properties against various bacteria and fungi. Certain derivatives exhibited significant activity in these applications (Aytemir, Çalış, & Özalp, 2004).
Antimycobacterial Potential
- 4H-Pyran-4-one Derivatives for Antimycobacterial Use : Us et al. (2009) synthesized a series of 3-hydroxy-6-methyl-2-((4-substitutedpiperazin-1-yl)methyl)-4H-pyran-4-one structured compounds. These compounds were evaluated for their antibacterial activities against various strains, including their inhibitory effects on the DNA gyrase enzyme. Some of these derivatives demonstrated moderate to high antimycobacterial activity (Us et al., 2009).
Antiviral Activity
- Alkaloids from Mangrove-Derived Actinomycete : A study by Wang et al. (2014) on compounds isolated from the fermentation broth of Jishengella endophytica 161111 included derivatives similar to 4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde. These compounds showed promising activity against the influenza A virus subtype H1N1, indicating potential antiviral applications (Wang et al., 2014).
Dopamine D4 Receptor Ligands
- Synthesis and Activity Assay of Dopamine D4 Receptor Ligands : A study by Gu-ca (2014) on the synthesis of 2-[4-(4-hydroxylbenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-α]pyridine, a compound structurally similar to 4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde, suggested its potential as a dopamine D4 receptor ligand. This indicates possible applications in neurological research and therapy (Gu-ca, 2014).
Safety And Hazards
There is no specific safety and hazard information available for “4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde”. However, it’s always important to handle chemical compounds with appropriate safety measures.
Future Directions
The future directions for the study of “4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde” are not specified. However, related compounds have been studied for their potential in alleviating diabetic complications2.
Please note that this analysis is based on the limited information available and may not fully cover “4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde”. Further research and studies would provide more comprehensive insights.
properties
IUPAC Name |
4-[(5-hydroxy-4-oxopyran-2-yl)methyl]piperazine-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-8-13-3-1-12(2-4-13)6-9-5-10(15)11(16)7-17-9/h5,7-8,16H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXRLZXBKKWHTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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